molecular formula C24H21N3O2S B290031 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Numéro de catalogue B290031
Poids moléculaire: 415.5 g/mol
Clé InChI: IJMPZNAJNJHSEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential in treating various autoimmune diseases and cancers.

Mécanisme D'action

TAK-659 works by inhibiting the activity of 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, which is a key enzyme involved in the activation of B-cells. B-cells play a crucial role in the immune response by producing antibodies that recognize and neutralize foreign invaders such as bacteria and viruses. However, in autoimmune diseases, B-cells can become overactive and attack healthy tissues in the body. By inhibiting 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, TAK-659 can reduce the activation and proliferation of B-cells, thereby suppressing the immune response and preventing tissue damage.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone activity in B-cells, leading to reduced activation and proliferation of these cells. TAK-659 has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in lab experiments. The compound is highly potent and selective for 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, which makes it a valuable tool for studying the role of B-cells in various diseases. TAK-659 has also been shown to have good oral bioavailability, which makes it suitable for use in animal models. However, TAK-659 has some limitations for use in lab experiments. The compound is relatively new, and its long-term safety and efficacy have not yet been fully established. In addition, TAK-659 is expensive, which may limit its use in some research settings.

Orientations Futures

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a treatment for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases. Another area of interest is the development of TAK-659 as a treatment for various types of cancer. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in cancer patients. Finally, there is interest in developing new 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone inhibitors with improved selectivity and potency compared to TAK-659. These compounds may have even greater potential for treating autoimmune diseases and cancers.

Méthodes De Synthèse

The synthesis of TAK-659 involves multiple steps and requires expertise in organic chemistry. The most commonly used method for synthesizing TAK-659 involves the reaction of 4-methylbenzaldehyde with 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroacetate to obtain TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. B-cells play a crucial role in the development of these diseases, and inhibiting 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone with TAK-659 has shown promising results in preclinical studies. TAK-659 has also shown potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth.

Propriétés

Formule moléculaire

C24H21N3O2S

Poids moléculaire

415.5 g/mol

Nom IUPAC

1-(4-methylphenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H21N3O2S/c1-18-12-14-19(15-13-18)22(28)17-30-24-26-25-23(16-29-21-10-6-3-7-11-21)27(24)20-8-4-2-5-9-20/h2-15H,16-17H2,1H3

Clé InChI

IJMPZNAJNJHSEZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4

SMILES canonique

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.